molecular formula C15H11BF2O3 B1141581 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone CAS No. 119634-42-3

1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone

Cat. No.: B1141581
CAS No.: 119634-42-3
M. Wt: 288.05
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a difluoroboryloxy group and a benzo[f]chromen moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromen core: This can be achieved through a cyclization reaction of appropriate starting materials, such as 2-hydroxyacetophenone and salicylaldehyde, under acidic or basic conditions.

    Introduction of the difluoroboryloxy group: This step involves the reaction of the benzo[f]chromen intermediate with a difluoroborylating agent, such as difluoroborane etherate, in the presence of a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroboryloxy group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzo[f]chromen moiety can interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-yl)ethanone: A structurally similar compound with a benzofuran core but lacking the difluoroboryloxy group.

    3-acetyl-2H-chromen-2-one: Another related compound with a chromen core and an acetyl group.

Uniqueness

1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is unique due to the presence of the difluoroboryloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1-difluoroboranyloxy-3H-benzo[f]chromen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BF2O3/c1-9(19)12-8-20-13-7-6-10-4-2-3-5-11(10)14(13)15(12)21-16(17)18/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHIKZHICREPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1=C(COC2=C1C3=CC=CC=C3C=C2)C(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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